4-Fluoro-3-isopropoxyphenol

Description

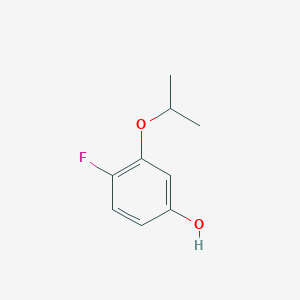

4-Fluoro-3-isopropoxyphenol is a fluorinated phenolic compound featuring a hydroxyl group (-OH), an isopropoxy substituent (-OCH(CH₃)₂), and a fluorine atom (-F) at the para and meta positions of the benzene ring, respectively. Fluorophenolic derivatives are widely studied in pharmaceutical and agrochemical research due to their enhanced stability, lipophilicity, and bioactivity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C9H11FO2 |

|---|---|

Molecular Weight |

170.18 g/mol |

IUPAC Name |

4-fluoro-3-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H11FO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,1-2H3 |

InChI Key |

NREAQQUOZDPTJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)O)F |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Significance

4-Fluoro-3-isopropoxyphenol is characterized by a phenol ring substituted with a fluorine atom at the 4-position and an isopropoxy group (-OCH(CH₃)₂) at the 3-position. The presence of fluorine enhances chemical stability and biological activity, while the isopropoxy group influences solubility and steric properties. This compound is used as a building block in organic synthesis and drug design due to these properties.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis generally involves two key transformations on a phenolic ring:

- Introduction of the fluorine substituent via nucleophilic aromatic substitution or direct fluorination.

- Introduction of the isopropoxy group through etherification of the phenol hydroxyl group.

Detailed Synthetic Routes

Nucleophilic Aromatic Substitution and Etherification

- Starting from a suitable fluorophenol or phenol derivative, the fluorine atom can be introduced using fluorinating agents such as potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

- The isopropoxy group is introduced by etherification, typically via reaction with isopropyl alcohol or isopropyl halides (e.g., isopropyl bromide or chloride) under acidic or basic catalysis.

- Reaction conditions optimized for yield include temperatures between 80–100°C and reaction times of 12–24 hours.

- Purification is often achieved by column chromatography using silica gel with hexane/ethyl acetate as eluents, yielding purities above 98%.

Industrial Scale Considerations

- Industrial synthesis may employ continuous flow reactors for precise control of temperature and reaction times.

- Automated systems optimize catalyst loading and solvent ratios to maximize yield and purity.

- The process is designed to minimize by-products and improve recyclability of catalysts.

Related Preparation Methods from Literature

While direct preparation methods for this compound are limited in patents, related phenolic ether syntheses provide insight:

Preparation of o-Isopropoxyphenol (3-isopropoxyphenol)

- Pyrocatechol (1,2-dihydroxybenzene) reacts with isopropyl halides (e.g., isopropyl chloride) in the presence of a phase transfer catalyst and base (sodium carbonate) under inert atmosphere (nitrogen).

- The reaction is conducted at elevated temperature (~160°C) and pressure (~18 atm) for approximately 10 hours.

- Mild reducing agents (e.g., sodium hydrosulfite) are used to prevent oxidation of pyrocatechol.

- After reaction, inorganic salts are filtered off, solvents distilled, and the product purified by distillation.

- This method achieves high conversion and selectivity for o-isopropoxyphenol.

Data Tables and Reaction Outcomes

Typical Reaction Conditions and Yields for Etherification of Phenols (Example from Related Compound)

| Parameter | Condition | Outcome |

|---|---|---|

| Starting Material | Pyrocatechol (1 mol) | High purity substrate |

| Alkylating Agent | Isopropyl chloride (1.5 mol) | Efficient etherification |

| Base | Sodium carbonate (0.55 mol) | Neutralizes HCl byproduct |

| Catalyst | Polyethylene glycol (MW 200) | Phase transfer catalyst |

| Temperature | 160°C | High conversion in 10 hours |

| Pressure | 17.65 bar (18 atm) | Maintains reaction rate |

| Atmosphere | Nitrogen | Prevents oxidation |

| Yield | >90% | High selectivity and purity |

Note: These conditions are adapted from o-isopropoxyphenol preparation and provide a basis for analogous synthesis of this compound.

Purification and Characterization

- Purification typically involves filtration to remove salts, solvent distillation, and chromatographic separation.

- Characterization includes NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm substitution patterns and purity.

- High-performance liquid chromatography (HPLC) is used to assess purity (>98%) before further application.

Research Outcomes and Optimization

- Studies indicate that controlling temperature and reaction time is critical for maximizing yield and minimizing side reactions.

- Use of phase transfer catalysts and inert atmosphere significantly improves selectivity and prevents degradation.

- Computational methods (e.g., density functional theory) can predict reactivity and guide optimization of nucleophilic substitution and etherification steps.

- Stability studies under various pH and temperature conditions support the robustness of the compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-isopropoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the fluorine or isopropoxy groups under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: De-fluorinated or de-isopropoxylated phenols.

Substitution: Phenolic derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-3-isopropoxyphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isopropoxyphenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-fluorophenol (CAS 348-60-7)

- Structure : Chlorine (Cl) replaces the isopropoxy group at the para position, with fluorine at the meta position.

- Molecular Weight: 146.55 g/mol (C₆H₄ClFO) vs. ~170.17 g/mol (estimated for 4-Fluoro-3-isopropoxyphenol, C₉H₁₁FO₂).

- Key Differences: The chloro substituent in 4-Chloro-3-fluorophenol increases electronegativity and polarizability compared to the isopropoxy group, which introduces steric bulk and lipophilicity. Applications: Chloro-fluorophenols are often intermediates in pesticide synthesis (e.g., herbicides), whereas isopropoxy-substituted phenols may exhibit improved pharmacokinetic properties in drug design .

Table 1: Substituent Effects on Phenolic Derivatives

4-Isopropenylphenol (CAS 4286-23-1)

- Structure : An isopropenyl group (-C(CH₂)=CH₂) replaces the hydroxyl and isopropoxy groups at the para position.

- Key Differences: The isopropenyl group introduces unsaturation (double bond), enhancing reactivity in polymerization or cross-linking reactions. Unlike this compound, this compound lacks fluorine and hydroxyl groups, reducing hydrogen-bonding capacity and polarity .

4-(3-Fluoro-4-methoxyphenyl)-4-hydroxy-1-isopropylpiperidine (CAS CB8408275)

- Structure : A piperidine ring with a hydroxy group and a fluorinated aryl substituent.

- Key Differences: The piperidine moiety introduces basicity and conformational rigidity, making it more suited for CNS-targeting pharmaceuticals.

3-(4-Fluorophenyl)benzoic Acid (CAS 10540-39-3)

- Structure : A benzoic acid derivative with a fluorophenyl group.

- Key Differences: The carboxylic acid (-COOH) group enables salt formation and ionic interactions, contrasting with the phenolic -OH in this compound. Fluorine at the para position on the biphenyl system enhances acidity and bioavailability in drug candidates like Diflunisal analogs .

Research Implications and Limitations

- Bioactivity: Fluorine and isopropoxy groups in this compound likely enhance blood-brain barrier penetration and metabolic resistance compared to chloro or methoxy analogs, as seen in related compounds .

- Data Gaps: Direct comparative studies on this compound are absent in the provided evidence. Further research is needed to validate inferred properties via experimental or computational models.

Biological Activity

4-Fluoro-3-isopropoxyphenol is an organic compound characterized by a fluorine atom and an isopropoxy group attached to a phenolic structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom enhances the compound's reactivity, while the isopropoxy group contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom can influence the compound's binding affinity, while the isopropoxy group may facilitate interactions through hydrogen bonding. These interactions can modulate the activity of specific enzymes or receptors, leading to various biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Binding : Studies suggest that it may bind to certain receptors, potentially influencing physiological processes such as inflammation or pain signaling.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolism | |

| Receptor Binding | Binds to receptors affecting physiological processes |

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Enzyme Inhibition : A recent investigation demonstrated that this compound effectively inhibits cytochrome P450 enzymes, which are essential for drug metabolism. The study reported a significant reduction in enzyme activity at varying concentrations of the compound, suggesting its potential as a pharmacological agent.

- Receptor Interaction Study : Another study focused on the binding affinity of this compound to GABA receptors. Results indicated that the compound could modulate receptor activity, leading to altered neurotransmitter release and potential implications for neuropharmacology.

Toxicological Profile

Understanding the toxicological profile of this compound is crucial for assessing its safety in various applications. Preliminary studies have shown low acute toxicity; however, further investigations are needed to evaluate chronic exposure effects and environmental impact.

Table 2: Toxicological Data

Q & A

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing: incubate samples in buffers (pH 2–12) at 40°C/75% RH. Monitor degradation via HPLC every 7 days for 4 weeks. Apply Arrhenius kinetics to predict shelf-life. Include isopropanol as a co-solvent if needed (see for solvent compatibility) .

Q. What in vitro models are suitable for assessing biological activity, such as enzyme inhibition?

- Methodological Answer : Test against tyrosine kinase or cytochrome P450 isoforms using fluorometric assays. Prepare dose-response curves (1–100 µM) with positive controls (e.g., ketoconazole for CYP3A4). Use HEK293 or HepG2 cells for cytotoxicity screening (IC₅₀ determination). Validate results with triplicate experiments .

Methodological Considerations for Experimental Design

Q. How can researchers optimize reaction conditions using design of experiments (DoE)?

- Methodological Answer : Apply factorial design (e.g., 2³ factors: temperature, catalyst loading, solvent ratio). Analyze via ANOVA to identify significant variables. Use software like Minitab or JMP for response surface modeling. Prioritize yield and purity as critical responses .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

- Methodological Answer : Combine LC-MS/MS (triple quadrupole) for sensitivity (LOQ <0.1%) and GC-MS for volatile by-products. Reference impurity libraries (e.g., Pharmacopeial Forum standards in ) to identify structural analogs .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.